Ethyl 7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that features a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino groupThe final step often involves esterification to introduce the ethyl carboxylate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts such as palladium or rhodium to facilitate hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The benzoylamino group can be reduced to form primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is used to study the interactions of benzothiophene derivatives with biological targets, such as enzymes and receptors .
Medicine: ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE has potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is required .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylamino group can form hydrogen bonds with active sites, while the piperazino group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Piperidine Derivatives: These compounds share the piperazino group and are widely used in medicinal chemistry.
Benzothiophene Derivatives: These compounds share the benzothiophene core and are known for their diverse biological activities.
Uniqueness: ETHYL 2-(BENZOYLAMINO)-7-HYDROXY-6-[(4-METHYLPIPERAZINO)METHYL]-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C24H27N3O4S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
ethyl 2-benzamido-7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H27N3O4S/c1-3-31-24(30)19-18-10-9-17(15-27-13-11-26(2)12-14-27)20(28)21(18)32-23(19)25-22(29)16-7-5-4-6-8-16/h4-10,28H,3,11-15H2,1-2H3,(H,25,29) |
InChI Key |
AZYZEGGPRXEEBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2O)CN3CCN(CC3)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.